molecular formula C29H47ClN2O B14692570 N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride CAS No. 30798-93-7

N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride

Cat. No.: B14692570
CAS No.: 30798-93-7
M. Wt: 475.1 g/mol
InChI Key: FSAAUEDHPWRWFH-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride: is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride typically involves the following steps:

    Formation of the Naphthamidine Core: The initial step involves the synthesis of the naphthamidine core through a series of organic reactions, including nitration, reduction, and amination.

    Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced via an etherification reaction, where a dodecyl alcohol reacts with the naphthamidine core in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted naphthamidine derivatives.

Scientific Research Applications

Chemistry: N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure allows for the design of analogs with improved pharmacological properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

    N,N-Diisopropyl-4-methoxypicolinamide: Similar in structure but with a methoxy group instead of a dodecyloxy group.

    N,N-Diisopropyl-4-methoxybenzamide: Contains a benzamide core with a methoxy group.

    N,N-Diisopropyl-4-methylbenzenesulfonamide: Features a sulfonamide group with a methyl substituent.

Uniqueness: N,N-Diisopropyl-4-(dodecyloxy)-1-naphthamidine monohydrochloride is unique due to its long dodecyloxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

30798-93-7

Molecular Formula

C29H47ClN2O

Molecular Weight

475.1 g/mol

IUPAC Name

4-dodecoxy-N,N-di(propan-2-yl)naphthalene-1-carboximidamide;hydrochloride

InChI

InChI=1S/C29H46N2O.ClH/c1-6-7-8-9-10-11-12-13-14-17-22-32-28-21-20-27(25-18-15-16-19-26(25)28)29(30)31(23(2)3)24(4)5;/h15-16,18-21,23-24,30H,6-14,17,22H2,1-5H3;1H

InChI Key

FSAAUEDHPWRWFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl

Origin of Product

United States

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